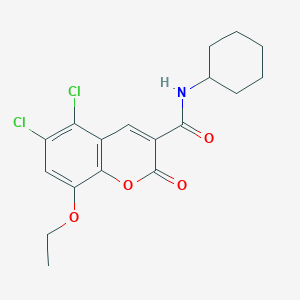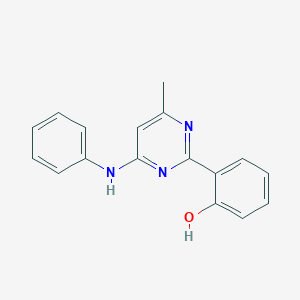
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, also known as AMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes, including cell signaling, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been extensively used in scientific research to study various cellular processes. It is a potent inhibitor of protein kinase, which makes it an important tool for studying cell signaling pathways. It has also been used to study the role of protein kinase in cancer, inflammation, and other diseases.
Mecanismo De Acción
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a potent inhibitor of protein kinase, which is an enzyme that plays a critical role in various cellular processes such as cell signaling, proliferation, and apoptosis. By inhibiting protein kinase, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. It can also modulate the immune response by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has several advantages for lab experiments. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also some limitations to using 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective against all types of protein kinase, which can limit its applicability in certain research areas.
Direcciones Futuras
There are several future directions for research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol. One area of interest is the development of more potent and selective inhibitors of protein kinase. Another area of interest is the use of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in combination with other drugs to enhance its therapeutic effects. Additionally, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could be used to study the role of protein kinase in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could provide valuable insights into the underlying mechanisms of various diseases and lead to the development of new therapies.
Métodos De Síntesis
The synthesis of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol involves the reaction of 4-chloro-2-methylphenol with aniline and 2-amino-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, which can be purified using various techniques such as column chromatography.
Propiedades
IUPAC Name |
2-(4-anilino-6-methylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-11-16(19-13-7-3-2-4-8-13)20-17(18-12)14-9-5-6-10-15(14)21/h2-11,21H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGRFECGZABYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

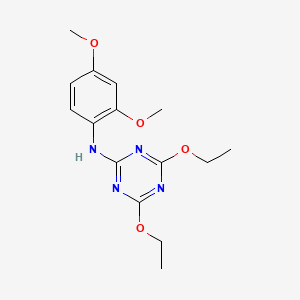
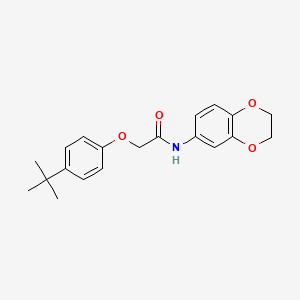
![10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5831012.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5831022.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5831028.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5831029.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5831030.png)
![2-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5831045.png)
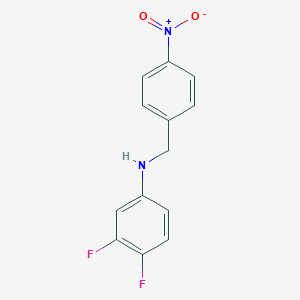
![N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)
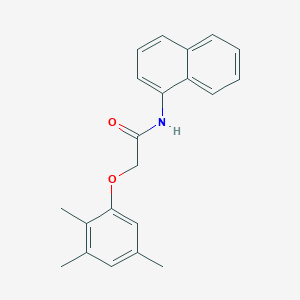
![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
